1H-Indazole, 3-(1-naphthalenylsulfonyl)-5-(1-piperazinyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

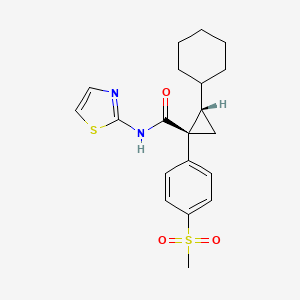

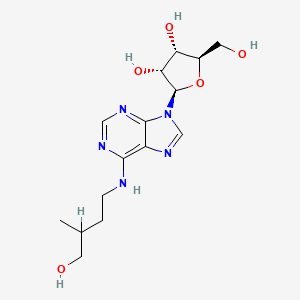

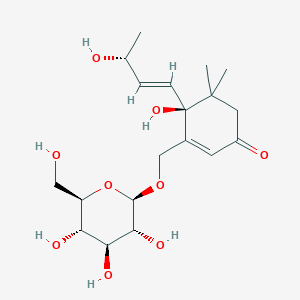

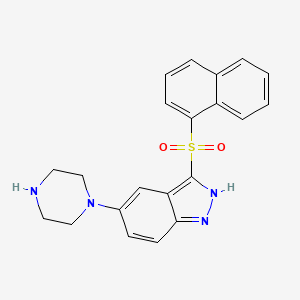

SAM-315, also known as 3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazole, is a small molecule drug that acts as a selective antagonist of the 5-hydroxytryptamine-6 receptor. This compound was initially developed by Pfizer Inc. for the treatment of Alzheimer’s disease and other cognitive disorders .

Wissenschaftliche Forschungsanwendungen

SAM-315 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. Its primary application is as a selective antagonist of the 5-hydroxytryptamine-6 receptor, which is implicated in cognitive processes. Research has shown that SAM-315 can enhance cognitive function by increasing the release of neurotransmitters such as acetylcholine and glutamate in the brain .

Its unique chemical structure also makes it a valuable tool for studying the structure-activity relationships of indazole derivatives .

Wirkmechanismus

SAM-315 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine-6 receptor. This receptor is primarily expressed in the central nervous system and is involved in the regulation of neurotransmitter release. By blocking this receptor, SAM-315 increases the levels of neurotransmitters such as acetylcholine and glutamate, which are critical for cognitive function. The molecular pathways involved include the modulation of intracellular signaling cascades that regulate neurotransmitter synthesis and release .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SAM-315 involves the formation of the indazole core, followed by the introduction of the naphthalen-1-ylsulfonyl and piperazin-1-yl groups. The key steps include:

Formation of the Indazole Core: This is typically achieved through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

Sulfonylation: The indazole core is then sulfonylated using naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine.

Piperazine Introduction: The final step involves the nucleophilic substitution of the sulfonylated indazole with piperazine under basic conditions.

Industrial Production Methods

Industrial production of SAM-315 would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

SAM-315 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The piperazinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

SAM-315 is unique in its high selectivity and potency as a 5-hydroxytryptamine-6 receptor antagonist. Similar compounds include:

WAY-181187: Another 5-hydroxytryptamine-6 receptor antagonist with a different chemical structure.

SB-742457: A compound with similar pharmacological properties but different receptor binding affinities.

SUVN-502:

Compared to these compounds, SAM-315 has shown superior efficacy in preclinical models of cognitive enhancement, making it a promising candidate for further development .

Eigenschaften

IUPAC Name |

3-naphthalen-1-ylsulfonyl-5-piperazin-1-yl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-28(27,20-7-3-5-15-4-1-2-6-17(15)20)21-18-14-16(8-9-19(18)23-24-21)25-12-10-22-11-13-25/h1-9,14,22H,10-13H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOVZCDHYOEKDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(NN=C3C=C2)S(=O)(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

744218-85-7 |

Source

|

| Record name | WAY-255315 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744218857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY-255315 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF9MF92XFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does WAY-255315 interact with its target and what are the downstream effects?

A1: WAY-255315 acts as a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor []. While the exact downstream effects are still under investigation, antagonism of the 5-HT6 receptor has shown promise for cognitive enhancement in preclinical models []. This suggests that WAY-255315 may hold therapeutic potential for cognitive disorders.

Q2: Can you elaborate on the Structure-Activity Relationship (SAR) of this class of compounds and how modifications impact its activity?

A2: While the provided abstract doesn't delve into specific SAR details, it mentions that the research focused on identifying potent and selective 5-HT6 antagonists within the 5-piperazinyl-3-sulfonylindazoles series []. This suggests that modifications to the piperazine ring, the sulfonyl group, or the indazole core could potentially influence the compound's binding affinity, selectivity, and overall pharmacological activity. Further research exploring these structural modifications is needed to fully elucidate the SAR and optimize the compound's properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

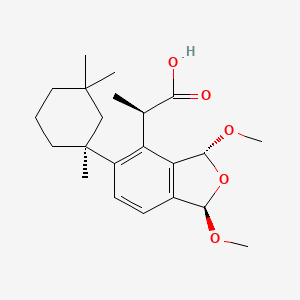

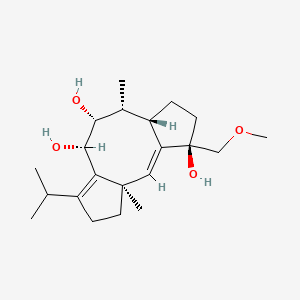

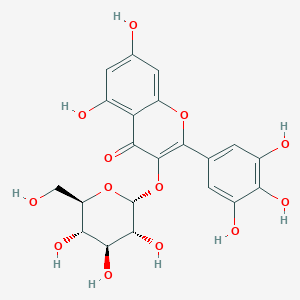

![2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone](/img/structure/B1246865.png)

![(1S,4S,7S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosane-3,6,9,12,15,18,21-heptone](/img/structure/B1246867.png)

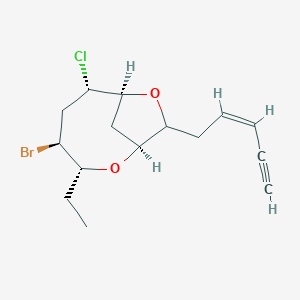

![2-(1-Carboxy-2-hydroxypropyl)-4-{[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-3-methyl-3,4-dihydro-2h-pyrrole-5-carboxylic acid](/img/structure/B1246868.png)